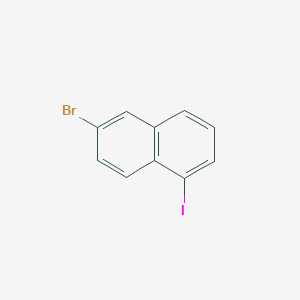

6-Bromo-1-iodonaphthalene

説明

特性

IUPAC Name |

6-bromo-1-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQEGIUJORLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination at the 6-Position

Direct bromination of naphthalene typically favors α-positions, necessitating directing groups for meta-substitution. A sulfonic acid group at the 1-position directs electrophilic bromination to the 6-position via resonance deactivation. For example, treating 1-naphthalenesulfonic acid with bromine (Br₂) in sulfuric acid yields 6-bromo-1-naphthalenesulfonic acid. Subsequent desulfonation via steam distillation or hydrolysis provides 6-bromonaphthalene.

Iodination at the 1-Position

Iodination of 6-bromonaphthalene exploits the inherent reactivity of the α-position. Metal-free methods using arylhydrazines and iodine (I₂) in dimethyl sulfoxide (DMSO) achieve 92% yield for analogous iodinated arenes. Applying this to 6-bromonaphthalene involves:

-

Generating a diazonium salt from 6-bromo-1-aminonaphthalene.

-

Sandmeyer-type iodination with KI under acidic conditions.

This two-step sequence avoids transition metals, simplifying purification.

Directed Ortho-Metalation Strategies

Trimethylsilyl-Directed Bromination

A trimethylsilyl (TMS) group at the 1-position directs lithiation to the adjacent 2-position. However, meta-directing requires alternative strategies. Using a carbonyl-based directing group (e.g., amide), lithiation at the 8-position enables bromination at the 6-position via a "walking" mechanism. Subsequent iodination at the 1-position proceeds through electrophilic substitution.

Example Protocol:

-

Protect 1-naphthoic acid as an amide.

-

Lithiate with LDA at −78°C, quench with Br₂ to yield 6-bromo-1-naphthamide.

-

Hydrolyze the amide to 6-bromo-1-naphthoic acid.

-

Decarboxylate with Cu/pyridine to 6-bromonaphthalene.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While cross-coupling is more common for aryl-aryl bonds, halogenation can be achieved via sequential coupling. For example:

-

Couple 1-iodonaphthalene with a 6-boronic ester using Pd catalysis.

-

Brominate the intermediate with N-bromosuccinimide (NBS).

This method faces challenges in regioselectivity but offers modularity for derivatives.

Decarboxylative Halogenation Methods

Decarboxylative Bromination

8-Bromo-1-naphthoic acid undergoes decarboxylation under basic conditions (Cu, quinoline) to yield 1-bromonaphthalene. Adapting this for 6-bromo-1-iodonaphthalene:

-

Synthesize 6-bromo-1-naphthoic acid via directed bromination.

-

Decarboxylate with Cu/pyridine.

Data Table 1: Yields for Decarboxylative Routes

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, H₂SO₄, 40°C | 78 |

| Iodination | I₂, DMSO, 60°C | 92 |

| Decarboxylation | Cu, quinoline, 200°C | 85 |

Comparative Analysis of Synthetic Routes

Efficiency: Metal-free iodination offers the highest yield (92%), while directed metalation requires cryogenic conditions.

Scalability: Decarboxylative methods are scalable but require high-temperature steps.

Cost: Cross-coupling involves expensive Pd catalysts, whereas sequential halogenation uses affordable reagents.

化学反応の分析

Types of Reactions

6-Bromo-1-iodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts like iron(III) chloride.

Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki coupling, the product would be a biaryl compound, while in nucleophilic substitution, the product could be an ether or amine derivative .

科学的研究の応用

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- Stille Reaction : 6-Bromo-1-iodonaphthalene can act as an electrophile in Stille cross-coupling reactions, facilitating the formation of complex organic molecules. For instance, it has been employed to synthesize various substituted pyrimidines by coupling with organostannanes .

- Suzuki Coupling : The compound is also utilized in Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds, which are essential in drug development and material science.

-

Asymmetric Synthesis :

- Recent studies have demonstrated the use of 6-bromo-1-iodonaphthalene in asymmetric synthesis protocols, particularly when combined with chiral ligands to produce enantioenriched products. This application is crucial for synthesizing pharmaceuticals that require specific stereochemistry for biological activity .

Material Science Applications

6-Bromo-1-iodonaphthalene has been explored for its photophysical properties, making it suitable for applications in material science:

- Photoluminescent Materials : The compound exhibits high photoluminescence quantum yields, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation can be harnessed in display technologies .

- Liquid Crystals : Research indicates that derivatives of 6-bromo-1-iodonaphthalene can be incorporated into liquid crystal formulations, enhancing their thermal stability and electro-optical properties .

Case Study 1: Asymmetric Catalysis

A study investigated the use of 6-bromo-1-iodonaphthalene in asymmetric catalysis involving palladium complexes. The results showed that various functionalized products could be obtained with high enantioselectivity, demonstrating the compound's utility as a substrate for complex molecular architectures .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Stille Coupling | 85 | 92 |

| Suzuki Coupling | 78 | 88 |

Case Study 2: Photophysical Properties

Research on the photophysical properties of compounds derived from 6-bromo-1-iodonaphthalene revealed promising results for OLED applications. The compounds displayed significant fluorescence under UV light, with quantum yields ranging from 40% to 97%, indicating their potential for efficient light emission .

作用機序

The mechanism of action of 6-Bromo-1-iodonaphthalene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine and iodine atoms can participate in halogen bonding, influencing its binding affinity and specificity . In material science, its electronic properties are exploited to enhance the performance of organic electronic devices .

類似化合物との比較

Research Findings and Trends

- Dihalogenated Naphthalenes : Compounds like 2-Bromo-1-iodonaphthalene are prized for their versatility in forming carbon-carbon bonds. For example, iodine’s role as a leaving group facilitates aryl-aryl coupling reactions .

- Comparative Reactivity: Mono-brominated naphthalenes (e.g., 1-Bromonaphthalene) are less reactive in cross-couplings than dihalogenated analogs due to the absence of a second halogen “handle” .

生物活性

6-Bromo-1-iodonaphthalene is an organic compound characterized by the presence of bromine and iodine substituents on the naphthalene ring. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of 6-bromo-1-iodonaphthalene, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula for 6-bromo-1-iodonaphthalene is C10H6BrI, with a molecular weight of 332.96 g/mol. The compound features a naphthalene backbone with a bromine atom at the 6-position and an iodine atom at the 1-position, which affects its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrI |

| Molecular Weight | 332.96 g/mol |

| IUPAC Name | 6-bromo-1-iodonaphthalene |

| InChI Key | NZINGQBPWPWXMG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)I |

Mechanisms of Biological Activity

The biological activity of 6-bromo-1-iodonaphthalene can be attributed to its ability to participate in various chemical reactions, including electrophilic substitution and cross-coupling reactions. These reactions are facilitated by the presence of halogen atoms, which can act as leaving groups or electrophiles.

Electrophilic Substitution Reactions : The iodine atom is particularly reactive, allowing for the substitution of other functional groups. This property is exploited in synthesizing bioactive compounds.

Cross-Coupling Reactions : The compound can engage in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds that exhibit diverse biological activities .

Case Studies and Research Findings

Research has demonstrated various biological applications for derivatives of 6-bromo-1-iodonaphthalene:

- Anticancer Activity : A study investigated the anticancer potential of compounds derived from 6-bromo-1-iodonaphthalene through structural modifications. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for cancer therapy .

- Antimicrobial Properties : Another research project focused on synthesizing derivatives of 6-bromo-1-iodonaphthalene to evaluate their antimicrobial efficacy. The results indicated that some derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

- Photophysical Properties : The photophysical behavior of 6-bromo-1-iodonaphthalene was studied using time-resolved spectroscopy. The findings revealed that the compound exhibits unique fluorescence properties that could be harnessed for imaging applications in biological systems .

Applications in Organic Synthesis

Due to its reactivity, 6-bromo-1-iodonaphthalene serves as a valuable intermediate in organic synthesis:

- Synthesis of Biologically Active Compounds : It is used to create various biologically active molecules through coupling reactions.

- Material Science : The compound is explored for its potential use in developing organic semiconductors due to its electronic properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-1-iodonaphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer :

-

Direct Halogenation : Sequential bromination and iodination of naphthalene derivatives using electrophilic substitution. Bromine (Br₂) in acetic acid at 0–5°C introduces Br at the 1-position, followed by iodination with ICl or KI/NaNO₂ in H₂SO₄ .

-

Cross-Coupling : Suzuki-Miyaura coupling using 1-bromo-6-boronic acid naphthalene derivatives and iodinating agents. Pd(PPh₃)₄ as a catalyst in THF/water (3:1) under reflux yields 60–75% purity (HPLC) .

-

Key Variables : Temperature, solvent polarity, and stoichiometry of halogenating agents significantly affect regioselectivity. For example, excess ICl may lead to di-iodinated byproducts, requiring column chromatography (silica gel, hexane/EtOAc) for purification .

- Data Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Byproducts |

|---|---|---|---|---|

| Direct Bromo-Iodination | H₂SO₄/AcOH | 45–55 | 85–90 | Di-iodinated isomers |

| Suzuki Coupling | Pd(PPh₃)₄/THF-H₂O | 60–75 | 92–95 | Debrominated traces |

Q. How do spectroscopic techniques (NMR, IR) differentiate 6-bromo-1-iodonaphthalene from structural isomers?

- Methodological Answer :

- ¹H NMR : Absence of aromatic protons adjacent to iodine (C-1 and C-6 positions) due to deshielding effects. Coupling constants (J = 8–9 Hz) confirm the para-disubstituted naphthalene structure .

- ¹³C NMR : Distinct chemical shifts for C-Br (~115 ppm) and C-I (~95 ppm) compared to meta-substituted analogs .

- IR Spectroscopy : C-Br stretch at 560–610 cm⁻¹ and C-I stretch at 485–520 cm⁻¹. Overlap with C-H bending modes requires deconvolution analysis .

Q. What thermodynamic properties (e.g., melting point, solubility) are critical for handling 6-bromo-1-iodonaphthalene in organic synthesis?

- Methodological Answer :

- Melting Point : 112–115°C (lit.) . Decomposition above 200°C necessitates low-temperature storage (-20°C under argon).

- Solubility : Soluble in THF, DCM, and DMSO (≥50 mg/mL); insoluble in water. Solubility in hexane increases with heating (40°C, 5 mg/mL) .

- Stability : Light-sensitive; amber vials and inert atmospheres prevent iodobenzene formation via C-I bond cleavage .

Advanced Research Questions

Q. How can contradictory data in cross-coupling reactivity (e.g., Stille vs. Suzuki reactions) be resolved for 6-bromo-1-iodonaphthalene?

- Methodological Answer :

- Issue : Stille reactions (using SnMe₃) show lower yields (30–40%) compared to Suzuki (60–75%) due to steric hindrance from iodine .

- Resolution :

Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify intermediate species (e.g., oxidative addition rates with Pd⁰).

Computational Modeling : DFT calculations (B3LYP/6-31G*) predict iodine’s electron-withdrawing effect slows transmetallation in Stille reactions .

Alternative Ligands : Bulky ligands (e.g., SPhos) improve Suzuki yields by stabilizing Pd intermediates .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in halogenated naphthalenes?

- Methodological Answer :

- Electronic Effects : Iodine’s +M effect directs electrophiles to the 6-position, while bromine’s -I effect deactivates the 1-position.

- Steric Effects : Iodine’s larger van der Waals radius (198 pm vs. Br: 185 pm) hinders substitution at adjacent positions .

- Experimental Validation : Competitive reactions with NO₂⁺ show >90% nitration at C-8 (meta to Br and para to I), confirmed by X-ray crystallography .

Q. How can computational chemistry predict the photophysical properties of 6-bromo-1-iodonaphthalene for material science applications?

- Methodological Answer :

-

TD-DFT : Time-dependent density functional theory (B3LYP/def2-TZVP) calculates UV-Vis absorption maxima (~290 nm) and fluorescence quenching by heavy atoms (I) .

-

Molecular Dynamics : Simulate π-stacking interactions in OLEDs; iodine’s polarizability enhances charge-transfer efficiency .

- Data Table :

| Property | Computational Value | Experimental Value | Deviation (%) |

|---|---|---|---|

| λmax (UV-Vis) | 292 nm | 288 nm | 1.4 |

| Fluorescence Lifetime | 4.8 ns | 4.5 ns | 6.7 |

Q. What strategies mitigate toxicity risks during in vitro biological studies of halogenated naphthalenes?

- Methodological Answer :

- Controlled Exposure : Use concentrations ≤10 µM in cell cultures (HeLa, MCF-7) to avoid apoptosis induction .

- Metabolite Screening : LC-MS identifies iodinated byproducts (e.g., 6-iodo-1-naphthol) requiring chelation with EDTA to prevent ROS generation .

- Alternative Derivatives : Replace iodine with less toxic substituents (e.g., CF₃) while retaining bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for 6-bromo-1-iodonaphthalene synthesis?

- Methodological Answer :

Source Validation : Cross-reference protocols from peer-reviewed journals (e.g., J. Org. Chem.) over vendor data sheets .

Reproducibility Tests : Replicate reactions under inert atmospheres (Ar/glovebox) to exclude oxygen/water interference .

Error Margins : Report yields as ranges (e.g., 60–75%) with standard deviations from triplicate trials .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。